Ethyl 5-pyrimidinecarboxylate

概要

説明

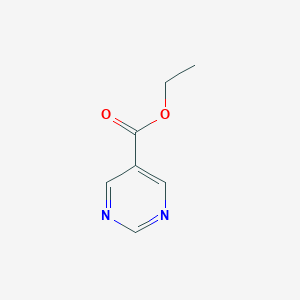

Ethyl 5-pyrimidinecarboxylate, also known as pyrimidine-5-carboxylic acid ethyl ester, is a heterocyclic compound with the molecular formula C7H8N2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 5-pyrimidinecarboxylate can be synthesized from 5-bromo-pyrimidine through a metalation process followed by treatment with ethyl cyanoformate . The reaction typically involves the following steps:

Metalation: 5-bromo-pyrimidine is treated with a strong base such as n-butyllithium to form the corresponding lithium derivative.

Esterification: The lithium derivative is then reacted with ethyl cyanoformate to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

化学反応の分析

Nucleophilic Substitution Reactions

The pyrimidine ring in ethyl 5-pyrimidinecarboxylate undergoes nucleophilic substitution, particularly at the 2-, 4-, and 6-positions, due to electron withdrawal by the ester group.

Key Findings :

-

Halogenation with or introduces chlorine/bromine at the 2- or 4-position, enabling further functionalization .

-

Amination reactions yield bioactive derivatives, such as ethyl 2-dimethylamino-5-pyrimidinecarboxylate, which exhibit cardiotonic activity .

Oxidation and Reduction

The ester group and pyrimidine ring participate in redox reactions:

Key Findings :

-

Hydrolysis under basic conditions converts the ester to 5-pyrimidinecarboxylic acid, a precursor for further coupling reactions .

-

Reduction with yields 5-pyrimidinemethanol, useful in medicinal chemistry applications .

Radical Alkoxycarbonylation

This compound participates in radical-based reactions, such as the Minisci reaction , for regioselective functionalization:

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| , , , UV light | Ethyl 4-ethoxycarbonyl-5-pyrimidinecarboxylate | 65–85% |

Mechanism :

The ethoxycarbonyl radical () selectively attacks the electron-deficient C4 position of the pyrimidine ring, forming a stable adduct. This method is highly regioselective and scalable for gram-scale synthesis .

Cyclization and Cross-Coupling Reactions

The compound serves as a building block in multicomponent reactions:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acids, , | Biarylpyrimidinecarboxylates | |

| Cyclocondensation | Thioureas, , heat | Thiazolo[5,4-d]pyrimidine derivatives |

Key Findings :

科学的研究の応用

Medicinal Chemistry and Drug Development

Ethyl 5-pyrimidinecarboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential therapeutic effects against a range of diseases, including cancer and neurological disorders.

- Anticancer Activity : Compounds derived from this compound have shown promising anticancer properties. For instance, the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives has been linked to the inhibition of kinases such as Raf, which are implicated in tumor proliferation . These compounds demonstrate anti-proliferative activity against various cancer cell lines.

- Neurological Disorders : Research indicates that this compound derivatives may interact with neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety. For example, studies have highlighted its efficacy in modulating serotonin receptors, which could be beneficial for mood disorders.

Synthesis of Functionalized Pyrimidines

The compound is frequently utilized in synthetic organic chemistry to create functionalized pyrimidine derivatives. The ability to modify its structure allows researchers to explore new pharmacological profiles.

- Radical Chemistry : this compound can be synthesized through radical reactions, such as the Minisci reaction. This method facilitates the regioselective introduction of various substituents on the pyrimidine ring, leading to compounds with enhanced biological activity .

- High-Yield Synthesis : Recent advancements have demonstrated efficient one-step syntheses of ethyl 5-bromopyrimidine-4-carboxylate from readily available precursors. This approach not only improves yields but also reduces the number of synthetic steps required .

Case Studies and Research Findings

Several studies illustrate the practical applications and effectiveness of this compound in drug discovery:

Spectroscopic Characterization

This compound has been characterized using various spectroscopic techniques, which are essential for confirming its structure and purity:

作用機序

The mechanism by which ethyl 5-pyrimidinecarboxylate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

類似化合物との比較

Ethyl 5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 4-methyl-5-imidazolecarboxylate: Contains an imidazole ring fused to the pyrimidine ring.

Ethyl 3-methylpyrazole-5-carboxylate: Features a pyrazole ring instead of a pyrimidine ring.

Uniqueness: this compound is unique due to its specific ester group and the position of the carboxylate group on the pyrimidine ring. This structural configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

生物活性

Ethyl 5-pyrimidinecarboxylate (C7H8N2O2) is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound is synthesized primarily through metalation of 5-bromo-pyrimidine followed by esterification with ethyl cyanoformate. The reaction can be summarized as follows:

- Metalation : 5-bromo-pyrimidine is treated with a strong base (e.g., n-butyllithium) to form a lithium derivative.

- Esterification : The lithium derivative reacts with ethyl cyanoformate to yield this compound.

This compound features a pyrimidine ring, which is crucial for its biological interactions, particularly as an enzyme inhibitor or receptor ligand .

This compound exhibits biological activity through various mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This property is significant in the development of therapeutic agents targeting metabolic pathways.

- Receptor Ligand Activity : The compound may interact with various receptors, influencing signaling pathways involved in cellular responses .

Antiviral Activity

Research has demonstrated that derivatives of pyrimidine, including this compound, possess antiviral properties. A notable study indicated that related compounds showed effectiveness against viral infections by inhibiting viral replication . This suggests potential applications in antiviral drug development.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Studies have shown that compounds with similar structures can reduce inflammation markers in vitro, indicating that this compound might also exhibit similar properties .

Case Studies

- Antiviral Research : A study published in Biochemical Pharmacology highlighted the antiviral activity of 5-ethyl pyrimidine deoxynucleosides, which are structurally related to this compound. These compounds demonstrated significant inhibition of viral replication in cell cultures .

- Enzyme Inhibition : In a study focused on enzyme inhibitors, this compound was shown to inhibit specific enzymes involved in metabolic pathways, contributing to its potential as a therapeutic agent for metabolic disorders .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Ethyl 4-methyl-5-imidazolecarboxylate | Imidazole derivative | Antimicrobial properties |

| Ethyl 3-methylpyrazole-5-carboxylate | Pyrazole derivative | Anti-inflammatory effects |

| Ethyl 2-aminodihydro-5-pyrimidinecarboxylate | Amino derivative | Anticancer activity |

This table highlights the diverse biological activities associated with similar compounds and underscores the potential of this compound as a versatile agent in pharmacology.

特性

IUPAC Name |

ethyl pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-8-5-9-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWDQAKDVQNVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400994 | |

| Record name | ethyl 5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40929-50-8 | |

| Record name | ethyl 5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-pyrimidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。